Cas no 861668-41-9 (2-Bromo-6-hydroxy-4-methoxybenzaldehyde)
2-Bromo-6-hydroxy-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-hydroxy-4-methoxybenzaldehyde
- 2-Bromo-6-hydroxy-4-methoxybenzaldehyde;
- SY028382
- 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (ACI)
- CS-11694
- 861668-41-9
- AKOS027257032
- AC-29845
- AC1557
- DB-203194
- MFCD23705610
- SCHEMBL23442397
-
- MDL: MFCD23705610
- Inchi: 1S/C8H7BrO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
- InChI Key: WZYSSGJTZNNOMX-UHFFFAOYSA-N
- SMILES: O=CC1C(O)=CC(OC)=CC=1Br
Computed Properties
- Exact Mass: 229.95800
- Monoisotopic Mass: 229.95786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 2.2
Experimental Properties
- PSA: 46.53000
- LogP: 1.97580
2-Bromo-6-hydroxy-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143538-5g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | 95% | 5g |
$537.66 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02825-5g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | 95% | 5g |
¥6109.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y02825-1g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | 95% | 1g |
¥2329.0 | 2024-07-16 | |
| Apollo Scientific | OR471078-1g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | 1g |
£241.00 | 2025-02-20 | ||
| Apollo Scientific | OR471078-5g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | 5g |
£770.00 | 2023-09-02 | ||
| A2B Chem LLC | AI57681-5g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | >97% | 5g |
$522.00 | 2024-04-19 | |
| 1PlusChem | 1P00IEEP-5g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | >97% | 5g |
$613.00 | 2024-04-21 | |
| abcr | AB526635-100mg |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde; . |
861668-41-9 | 100mg |
€114.30 | 2025-04-16 | ||
| abcr | AB526635-10g |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde; . |
861668-41-9 | 10g |
€1448.40 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537341-100mg |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde |
861668-41-9 | 98% | 100mg |
¥375.00 | 2024-07-28 |
2-Bromo-6-hydroxy-4-methoxybenzaldehyde Production Method
Production Method 1
2-Bromo-6-hydroxy-4-methoxybenzaldehyde Raw materials
2-Bromo-6-hydroxy-4-methoxybenzaldehyde Preparation Products
2-Bromo-6-hydroxy-4-methoxybenzaldehyde Suppliers
2-Bromo-6-hydroxy-4-methoxybenzaldehyde Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-Bromo-6-hydroxy-4-methoxybenzaldehyde
Introduction to 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS No. 861668-41-9)
2-Bromo-6-hydroxy-4-methoxybenzaldehyde, with the chemical formula C₈H₇BrO₃, is a versatile aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 861668-41-9, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a bromine substituent and hydroxyl and methoxy groups, make it a valuable building block for further chemical modifications and functionalization.
The significance of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde lies in its broad applicability across multiple domains of chemical biology and medicinal chemistry. The presence of a benzaldehyde moiety allows for condensation reactions with various nucleophiles, while the bromine atom provides a handle for further functionalization via cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. Additionally, the hydroxyl and methoxy groups introduce polarity and reactivity that can be exploited in the design of novel compounds.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for therapeutic applications. 2-Bromo-6-hydroxy-4-methoxybenzaldehyde has emerged as a key intermediate in the synthesis of molecules targeting various biological pathways. For instance, its structural framework is reminiscent of natural products that exhibit potent biological activities. Researchers have leveraged this compound to develop inhibitors of enzymes involved in inflammation, cancer, and infectious diseases.
One notable area of research involves the use of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the benzaldehyde core with appropriate substituents, scientists have been able to generate highly selective kinase inhibitors. The bromine atom in 2-Bromo-6-hydroxy-4-methoxybenzaldehyde is particularly useful for introducing diversity into the molecular structure, enabling fine-tuning of binding affinity and selectivity.
The hydroxyl and methoxy groups also contribute to the reactivity of this compound, making it suitable for further derivatization into more complex structures. For example, researchers have utilized these functional groups to develop glycosidase inhibitors, which are important for treating metabolic disorders and infections. The ability to modify these groups allows for the creation of molecules with tailored properties, enhancing their therapeutic potential.
In addition to its role in drug discovery, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde has found applications in materials science. Its aromatic nature and ability to form hydrogen bonds make it a valuable component in the design of organic semiconductors and liquid crystals. These materials are used in electronic devices such as organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The compound's versatility underscores its importance beyond pharmaceuticals.
The synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the bromination of 6-hydroxy-4-methoxybenzaldehyde using brominating agents such as N-bromosuccinimide (NBS). This reaction proceeds under controlled conditions to ensure high yield and purity. The resulting intermediate can then be further functionalized as needed.
The growing interest in green chemistry has also influenced the synthesis of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde. Researchers are exploring solvent-free reactions and catalytic methods to minimize waste and improve efficiency. These approaches align with the broader goal of sustainable chemistry, ensuring that the production of this compound is environmentally friendly.
The pharmacological properties of derivatives of 2-Bromo-6-hydroxy-4-methoxybenzaldehyde have been extensively studied. For example, certain analogs have shown promising activity against bacterial infections due to their ability to disrupt bacterial cell wall synthesis. This has led to investigations into their potential as novel antibiotics or adjunctive therapies.
In conclusion, 2-Bromo-6-hydroxy-4-methoxybenzaldehyde (CAS No. 861668-41-9) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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